molecular formula C11H9N3O4 B1519210 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152933-94-2

1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1519210
M. Wt: 247.21 g/mol
InChI Key: PYFSARQBYCNVFX-UHFFFAOYSA-N
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Description

“1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of five-membered aromatic heterocycle, substituted with a methyl group, a nitrophenyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of “1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is likely to be planar due to the presence of the aromatic pyrazole ring. The compound contains a variety of functional groups, including a methyl group, a nitrophenyl group, and a carboxylic acid group .

Scientific Research Applications

Heterocyclic Dyes and Coordination Chemistry

Researchers have synthesized heterocyclic dyes through diazotization reactions involving 1-phenyl-3-methyl-5-pyrazolone and various aminobenzoic acids, highlighting the utility of such compounds in developing multidentate chelating ligands for producing metal-dye complexes with diverse structural features. These complexes exhibit shifts in UV-Vis spectra and form intramolecular hydrogen-bonding rings, demonstrating their potential in materials science and coordination chemistry (Qian et al., 2019).

Corrosion Inhibition

The compound has also been investigated for its role in corrosion inhibition, specifically in the context of protecting N80 steel in acidizing environments relevant to the petroleum industry. The research conducted on pyrazole derivatives, synthesized under ultrasonic irradiation, has shown significant efficiency in mitigating corrosion, with protection efficiencies up to 98.4%, indicating their importance in industrial applications (Singh et al., 2020).

Molecular and Structural Analysis

Further, detailed experimental and theoretical studies on similar pyrazole-4-carboxylic acid derivatives have provided insights into their molecular and crystal structures, spectroscopic properties, and electronic transitions. Such analyses are crucial for understanding the fundamental properties of these compounds and their potential applications in various fields of chemistry and materials science (Viveka et al., 2016).

properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-13-6-9(11(15)16)10(12-13)7-2-4-8(5-3-7)14(17)18/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFSARQBYCNVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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